molecular formula C9H11N5 B3019710 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole CAS No. 1087792-21-9

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No.: B3019710
CAS No.: 1087792-21-9
M. Wt: 189.222
InChI Key: KJRVPEQUBAHPFW-UHFFFAOYSA-N
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Description

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C₉H₁₁N₅. It is a member of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Mechanism of Action

Mode of Action

It is known that triazole compounds can interact with various targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Triazole compounds have been shown to influence various pathways, including those involved in inflammation and apoptosis

Result of Action

Triazole compounds have been associated with neuroprotective and anti-inflammatory properties

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the activity of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole. More research is needed to understand how these factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with appropriate precursors. One common method includes the cyclization of hydrazinecarbothiohydrazides with carboxylic acids under thermal conditions . Another approach involves the reaction of isothiocyanates with hydrazides, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various research fields .

Properties

IUPAC Name

(5-methyl-4-phenyl-1,2,4-triazol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-7-12-13-9(11-10)14(7)8-5-3-2-4-6-8/h2-6H,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRVPEQUBAHPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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